molecular formula C7H10N2OS B15216398 5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one

5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B15216398
M. Wt: 170.23 g/mol
InChI Key: WSMRNAPSUJKNOL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with a unique structure that includes a thioxo group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate aldehydes with thiourea derivatives under controlled conditions. One common method involves the condensation of 2-methylpropanal with thiourea in the presence of a base, followed by cyclization to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone ring can interact with various receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of a thioxo group and an imidazolidinone ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

(5E)-5-(2-methylpropylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H10N2OS/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)/b5-3+

InChI Key

WSMRNAPSUJKNOL-HWKANZROSA-N

Isomeric SMILES

CC(C)/C=C/1\C(=O)NC(=S)N1

Canonical SMILES

CC(C)C=C1C(=O)NC(=S)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.